molecular formula C21H22N2O3 B1192489 CEE-1

CEE-1

Katalognummer: B1192489
Molekulargewicht: 350.418
InChI-Schlüssel: NVDLBROABNDJEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CEE-1 is a novel Inhibitor of Activation of Both Mast Cells and Eosinophils.

Q & A

Basic Research Questions

Q. What experimental models and assays are recommended for evaluating CEE-1’s anti-inflammatory activity?

  • Methodology : Use human blood monocytes or U-937 monocytic cells activated with lipopolysaccharide (LPS) to mimic inflammatory responses. Quantify cytokine (TNF-α, IL-1β, IL-6) and prostaglandin (PGE2, TXB2) release via ELISA . Assess cell viability using annexin V/7-AAD staining and flow cytometry to rule out apoptosis as a confounding factor .

Q. How is the potency of this compound determined in vitro?

  • Methodology : Calculate IC50 values using nonlinear regression analysis (e.g., GraphPad Prism). For TNF-α inhibition, this compound’s IC50 is 2.0 µM, compared to dexamethasone (0.044 µM) and indomethacin (0.032 µM). Use LPS-stimulated monocytes and ensure pre-treatment with this compound for 30 minutes before activation .

Q. What structural features of this compound are essential for its anti-inflammatory activity?

  • Methodology : Conduct structure-activity relationship (SAR) studies. Retain the hydrazine (NH-NH) group and unsubstituted aromatic rings, as modifications (e.g., BRG-14 lacking hydrazine or EMP-12 with nitro groups) abolish activity. Synthesize analogs (e.g., CEE-2 with methyl carboxylate) to test functional group contributions .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s lower potency and high efficacy compared to standard drugs?

  • Methodology : Perform dose-response curves across concentrations (3–30 µM). While this compound’s IC50 is 45× higher than dexamethasone, its maximum inhibition (~95% at 30 µM) matches steroids. Use ANOVA with Bonferroni correction to compare efficacy across drug classes .

Q. What experimental strategies distinguish this compound’s mechanism from NSAIDs or steroids?

  • Methodology : Analyze COX-2 mRNA and protein expression via qRT-PCR and Western blotting. Unlike NSAIDs, this compound inhibits COX-2 transcription (56.8% mRNA reduction at 30 µM) without affecting enzyme activity. Compare with indomethacin (direct COX inhibition) and dexamethasone (transcriptional suppression) .

Q. How can this compound’s therapeutic window be optimized to balance efficacy and safety?

  • Methodology : Conduct cytotoxicity assays (e.g., LDH release, apoptosis markers) alongside efficacy studies. At 30 µM, this compound shows minimal apoptosis (5–10% vs. controls), suggesting a safe range. Use in vitro models to identify thresholds for toxicity and correlate with in vivo tolerability .

Q. Data Analysis & Experimental Design

Q. What statistical approaches validate this compound’s dual inhibition of cytokines and prostaglandins?

  • Methodology : Apply single-sample t-tests for within-group comparisons (e.g., treated vs. untreated cells) and one-way ANOVA for cross-concentration effects. Report data as mean ± SEM (N=4 replicates) and ensure p ≤ 0.05 for significance .

Q. How should researchers design SAR studies to improve this compound’s pharmacokinetic profile?

  • Methodology : Prioritize substitutions on the ethyl carboxylate group (e.g., CEE-2’s methyl variant retains activity) and avoid aromatic ring modifications. Use molecular docking to predict binding affinity to COX-2 or glucocorticoid receptors .

Q. Contradictions & Limitations

Q. Why does this compound show incomplete inhibition (~65%) of cytokines at 10 µM despite near-complete suppression at 30 µM?

  • Analysis : This reflects a steep dose-response curve. Validate using multiple donors to account for inter-individual variability in monocyte responses. Consider synergistic effects with low-dose steroids to enhance potency .

Guidance for Further Research

  • Prioritize in vivo models (e.g., murine LPS-induced inflammation) to validate this compound’s dual inhibition .
  • Explore combination therapies with NSAIDs to leverage complementary mechanisms .
  • Use transcriptomics to identify off-target effects and refine SAR .

Eigenschaften

Molekularformel

C21H22N2O3

Molekulargewicht

350.418

IUPAC-Name

Ethyl 3-oxo-5-(2-phenylhydrazineyl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate

InChI

InChI=1S/C21H22N2O3/c1-2-26-21(25)20-18(15-9-5-3-6-10-15)13-17(14-19(20)24)23-22-16-11-7-4-8-12-16/h3-12,14,18,20,22-23H,2,13H2,1H3

InChI-Schlüssel

NVDLBROABNDJEB-UHFFFAOYSA-N

SMILES

O=C(C1C(C2=CC=CC=C2)CC(NNC3=CC=CC=C3)=CC1=O)OCC

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CEE-1;  CEE1;  CEE 1

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 151461291
CID 151461291
CEE-1
CID 151461291
CEE-1
CID 151461291
CID 151461291
CEE-1
CID 151461291
CID 151461291
CEE-1
CID 151461291
CID 151461291
CEE-1
CID 151461291
CEE-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.